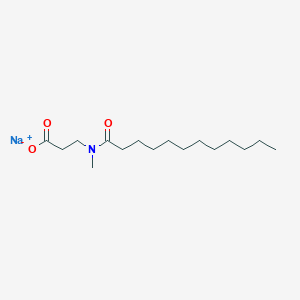
Sodium lauroyl methylaminopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium lauroyl methylaminopropionate is an amino acid-based surfactant derived from N-methyl-β-alanine and lauric acid. It is commonly used in cosmetic and personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to produce a rich, stable foam and is often found in shampoos, body washes, and facial cleansers .
準備方法
Synthetic Routes and Reaction Conditions: Sodium lauroyl methylaminopropionate is synthesized through the acylation of N-methyl-β-alanine with lauric acid. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:
Acylation Reaction: N-methyl-β-alanine reacts with lauric acid in the presence of a base.
Formation of Sodium Salt: The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Mixing: The reactants (N-methyl-β-alanine and lauric acid) are mixed in a reactor.
Heating: The mixture is heated to facilitate the acylation reaction.
Neutralization: Sodium hydroxide is added to neutralize the product and form the sodium salt.
Purification: The product is purified through filtration and drying processes to obtain the final compound.
化学反応の分析
Types of Reactions: Sodium lauroyl methylaminopropionate primarily undergoes the following types of reactions:
Hydrolysis: In aqueous solutions, it can hydrolyze to form lauric acid and N-methyl-β-alanine.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Hydrolysis: Lauric acid and N-methyl-β-alanine.
Oxidation: Oxidized derivatives of lauric acid and N-methyl-β-alanine.
Substitution: Various acylated derivatives depending on the substituent used.
科学的研究の応用
Sodium lauroyl methylaminopropionate has a wide range of applications in scientific research, including:
Cosmetic Chemistry: Used as a surfactant and emulsifier in formulations for shampoos, body washes, and facial cleansers.
Biological Studies: Investigated for its potential allergenic properties and effects on cellular respiration.
Industrial Applications: Utilized in the production of mild, sulfate-free cleansing products.
Pharmaceutical Research: Studied for its interactions with lipid environments, which can be relevant for drug delivery systems.
作用機序
Sodium lauroyl methylaminopropionate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of emulsions and the effective removal of dirt and oils from surfaces. The compound interacts with lipid membranes, disrupting their structure and facilitating the solubilization of hydrophobic substances .
Molecular Targets and Pathways:
Lipid Membranes: The compound targets lipid bilayers, leading to their disruption and the release of encapsulated substances.
Surface Tension Reduction: By reducing surface tension, it enhances the mixing of oil and water phases, improving the efficacy of cleansing formulations.
類似化合物との比較
Sodium lauroyl methylaminopropionate is often compared with other amino acid-based surfactants such as:
Sodium lauroyl sarcosinate: Similar in structure but derived from sarcosine instead of N-methyl-β-alanine.
Sodium cocoyl alaninate: Derived from L-alanine and coconut fatty acids, known for its conditioning properties in hair care products.
Sodium lauroyl glutamate: Another amino acid-based surfactant, derived from glutamic acid, used for its mildness and foaming properties.
Uniqueness: this compound is unique due to its specific combination of N-methyl-β-alanine and lauric acid, which provides a balance of mildness and effective cleansing. Its ability to form stable emulsions and rich foam makes it particularly valuable in personal care formulations .
特性
CAS番号 |
21539-58-2 |
|---|---|
分子式 |
C16H31NNaO3 |
分子量 |
308.41 g/mol |
IUPAC名 |
sodium;3-[dodecanoyl(methyl)amino]propanoate |
InChI |
InChI=1S/C16H31NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16(19)20;/h3-14H2,1-2H3,(H,19,20); |
InChIキー |
NBDYSLCMCUDINP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCC(=O)N(C)CCC(=O)O.[Na] |
Key on ui other cas no. |
21539-58-2 |
配列 |
X |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















